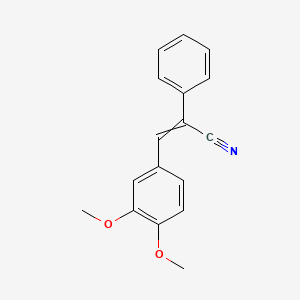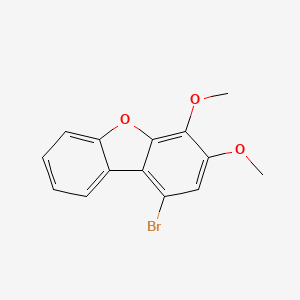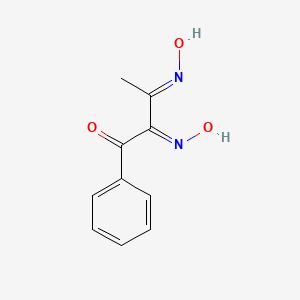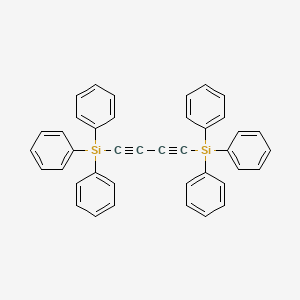
1,4-Bis(triphenylsilyl)-1,3-butadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(triphenylsilyl)-1,3-butadiyne is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a butadiyne backbone. This compound is of significant interest in the field of materials science and organic chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(triphenylsilyl)-1,3-butadiyne can be synthesized through various methods. One common approach involves the coupling of triphenylsilylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon compound synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis(triphenylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Bis(triphenylsilyl)-1,3-butadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of cross-conjugated polymers and other complex organic molecules.
Materials Science: Employed in the development of organic electrophosphorescent devices, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Industry: Utilized in the synthesis of organosilicon compounds for various industrial applications, including coatings and adhesives.
作用机制
The mechanism of action of 1,4-Bis(triphenylsilyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of the reactive butadiyne backbone and the electron-donating triphenylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The compound’s unique electronic properties also make it suitable for use in electronic and photonic devices.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
1,4-Bis(trimethylsilyl)benzene: Contains a benzene ring with trimethylsilyl groups, differing in the core structure.
Uniqueness
1,4-Bis(triphenylsilyl)-1,3-butadiyne is unique due to the presence of bulky triphenylsilyl groups, which provide steric protection and influence the compound’s reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties.
属性
CAS 编号 |
140391-06-6 |
|---|---|
分子式 |
C40H30Si2 |
分子量 |
566.8 g/mol |
IUPAC 名称 |
triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H |
InChI 键 |
NLMURFYWWGGWFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
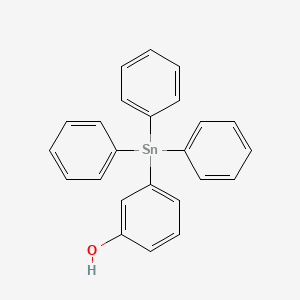
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)

